Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is an organic compound characterized by its unique structural features, including a pyrazole ring and an ester functional group. This compound is classified as an amino acid derivative due to the presence of an amino group and is notable for its potential applications in medicinal chemistry and organic synthesis. The molecular formula of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is , with a molecular weight of approximately 211.26 g/mol.
The synthesis of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate typically involves a nucleophilic substitution reaction. The primary method includes the reaction of ethyl 2-bromo-2-methylpropanoate with 3-methyl-1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate. This reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic attack on the electrophilic carbon.
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions, including temperature, solvent choice, and reaction time. Continuous flow reactors may be utilized to enhance efficiency and yield. Purification techniques such as recrystallization or column chromatography are often employed to isolate the pure compound following synthesis.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate features a branched propanoate structure with a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of these functional groups contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate |
| InChI | InChI=1S/C10H17N3O2/c1-4-15-9(14)10(3,11)7-13-6-5-8(2)12-13/h5-6H,4,7,11H2,1-3H3 |
| InChI Key | RBBBWKYZKGVWGN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C)(CN1C=CC(=N1)C)N |
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions:
The primary reaction mechanism involves nucleophilic attack by the pyrazole nitrogen on the electrophilic carbon of the bromo compound, leading to the formation of ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate. This process is facilitated by appropriate bases that deprotonate the pyrazole, enhancing its nucleophilicity.
The mechanism of action for ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate involves its interaction with biological targets such as enzymes and receptors. The pyrazole ring can engage in hydrogen bonding and π–π interactions with active sites on these targets, potentially leading to inhibition or activation of their functions. The amino and ester groups also contribute to binding affinity through hydrogen bonding interactions.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate is typically a colorless to pale yellow liquid with a characteristic odor. Its solubility varies depending on the solvent used but generally shows good solubility in organic solvents.
The compound exhibits stability under standard conditions but may react under specific conditions such as strong acids or bases. Its reactivity profile makes it suitable for further derivatization in organic synthesis.
Ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Research indicates that compounds containing pyrazole rings often exhibit significant biological activity, making them valuable in drug development and therapeutic applications .
The most efficient route to ethyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate involves N-alkylation of 3-methyl-1H-pyrazole with ethyl 2-halopropanoate reagents. This reaction proceeds via an SN2 mechanism, where the pyrazole nitrogen acts as the nucleophile attacking the electrophilic carbon of ethyl 2-bromopropanoate (or chloro analog). Key experimental parameters include:
Table 1: Nucleophilic Substitution Performance with Different Bases
| Base | Solvent | Time (h) | Yield (%) | Byproduct Formation |
|---|---|---|---|---|
| K₂CO₃ | DMF | 8 | 78 | <5% |
| Cs₂CO₃ | Acetonitrile | 6 | 82 | <3% |
| NaH | THF | 3 | 70 | 15% (ester hydrolysis) |
| NaOH | Water | 1 | 35 | 40% (hydrolysis) |
While direct N-alkylation dominates synthesis, alternative routes involve constructing the pyrazole ring from β-ketoester precursors. Though less applied to this specific compound, analogous protocols demonstrate feasibility:
Solvent polarity and catalyst systems critically impact reaction kinetics and selectivity:
Table 2: Solvent Performance Comparison for N-Alkylation
| Solvent | Dielectric Constant | Reaction Temp (°C) | Yield (%) | Hazard Profile |
|---|---|---|---|---|
| DMF | 38.3 | 80 | 78 | H312-H319 |
| Acetonitrile | 37.5 | 82 | 82 | H225-H302-H312 |
| Dimethyl Carbonate | 3.1 | 85 | 85 | H226 |
| Ethanol | 24.6 | 78 | 65 | H319 |
Precision in reaction parameters significantly enhances efficiency:
Table 3: Impact of Stoichiometry on Byproduct Formation
| Pyrazole : Alkylating Agent Ratio | Conversion (%) | Target Compound Yield (%) | Di-alkylated Byproduct (%) |
|---|---|---|---|
| 1.00 : 0.95 | 78 | 71 | <1 |
| 1.00 : 1.00 | 92 | 85 | 2 |
| 1.00 : 1.05 | 98 | 88 | 3 |
| 1.00 : 1.20 | >99 | 84 | 11 |
Structural Analogs and Naming Conventions
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0